molecular formula C21H21NO2 B13980944 4-Phenyl-2-propyl-3-quinolinecarboxylic acid ethyl ester

4-Phenyl-2-propyl-3-quinolinecarboxylic acid ethyl ester

Cat. No.: B13980944
M. Wt: 319.4 g/mol
InChI Key: XCKXGHCNHOAOIG-UHFFFAOYSA-N
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Description

4-Phenyl-2-propyl-3-quinolinecarboxylic acid ethyl ester is a quinoline derivative featuring a phenyl group at the 4-position, a propyl chain at the 2-position, and an ethyl ester at the 3-carboxylic acid position. Its molecular formula is C₂₁H₁₉NO₂ (calculated molecular weight: 317.39 g/mol), and it is cataloged under MFCD00128858 .

Properties

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

ethyl 4-phenyl-2-propylquinoline-3-carboxylate

InChI

InChI=1S/C21H21NO2/c1-3-10-18-20(21(23)24-4-2)19(15-11-6-5-7-12-15)16-13-8-9-14-17(16)22-18/h5-9,11-14H,3-4,10H2,1-2H3

InChI Key

XCKXGHCNHOAOIG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=C1C(=O)OCC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-propyl-3-quinolinecarboxylic acid ethyl ester typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 4-Phenyl-2-propyl-3-quinolinecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Physicochemical and Functional Properties

Molecular and Thermal Stability

  • Thermal Behavior: Analogous compounds, such as 6-alkyl-4-chloromethyl-2-methylnicotinic acid ethyl esters, undergo partial conversion to dihydrofuran derivatives at elevated temperatures . The stability of 4-phenyl-2-propyl-3-quinolinecarboxylic acid ethyl ester under similar conditions remains unstudied but may benefit from the rigid quinoline core.

Substituent Effects on Bioactivity

  • Ethyl Ester vs. Methyl Ester : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, prolonging in vivo activity .
  • Phenyl vs. Pyridinyl Groups : The phenyl group in the target compound may favor hydrophobic interactions, while pyridinyl groups (as in ) could engage in hydrogen bonding.

Biological Activity

4-Phenyl-2-propyl-3-quinolinecarboxylic acid ethyl ester is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and synthesis.

Chemical Structure and Properties

The molecular formula of this compound is C21H21NO2. The structure includes a quinoline ring system substituted with a phenyl group and a propyl chain, along with an ethyl ester functional group. These structural components contribute to its unique properties, enhancing its potential as a pharmaceutical agent.

Biological Activity

Research indicates that quinoline derivatives exhibit a range of pharmacological effects, including:

  • Anticancer Activity : Preliminary studies suggest that compounds similar to this compound may possess anticancer properties. For instance, related compounds have shown significant cytotoxic activity in vitro against various cancer cell lines .
  • Antimicrobial Effects : Quinoline derivatives have also been evaluated for their antibacterial properties. Some studies report that certain analogs demonstrate good antibacterial activity against pathogens like Staphylococcus aureus .
  • Mechanism of Action : The mechanism of action for quinoline derivatives often involves interactions with cellular targets such as tubulin, similar to established chemotherapeutic agents like taxol . This suggests that this compound may also act through similar pathways.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. Key steps include:

  • Formation of the quinoline core.
  • Introduction of the phenyl and propyl substituents.
  • Esterification to yield the final product.

These methods allow for the production of high-purity compounds suitable for further biological evaluation.

Comparative Analysis with Similar Compounds

A comparative table highlights how variations in substituents can influence the biological activity of quinoline derivatives:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-methyl-4-phenylquinoline-3-carboxylateMethyl group substitution at position 2Potentially different biological activity profile
CinchophenContains a similar quinoline structureKnown antitumor agent; different substituents
Ethyl 4-biphenylquinolinecarboxylic acidBiphenyl substitution instead of phenylMay exhibit unique interactions due to biphenyl

This comparison underscores the importance of structural modifications in tailoring biological activity and therapeutic efficacy.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of quinoline derivatives, including:

  • Anticancer Screening : A study evaluated various carboxylic acid analogs related to quinolines, finding that specific substitutions significantly impacted anticancer efficacy .
  • Antimicrobial Evaluation : Another study demonstrated that certain new derivatives exhibited promising antibacterial activity against clinical strains, suggesting potential for development as therapeutic agents .
  • Pharmacodynamics Studies : Ongoing research into the pharmacodynamics and pharmacokinetics of these compounds is crucial to understanding their safety profiles and therapeutic windows.

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